

# GLPG1837: A Deep Dive into Preclinical and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and in vitro data for **GLPG1837** (also known as ABBV-974), a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. **GLPG1837** has demonstrated significant potential in restoring the function of various CFTR mutants, offering a promising therapeutic avenue for cystic fibrosis (CF). This document synthesizes key findings on its mechanism of action, potency, and efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

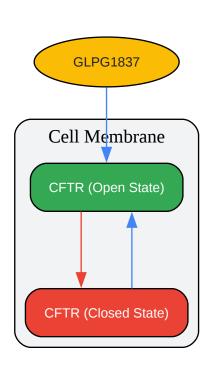
## **Core Mechanism of Action**

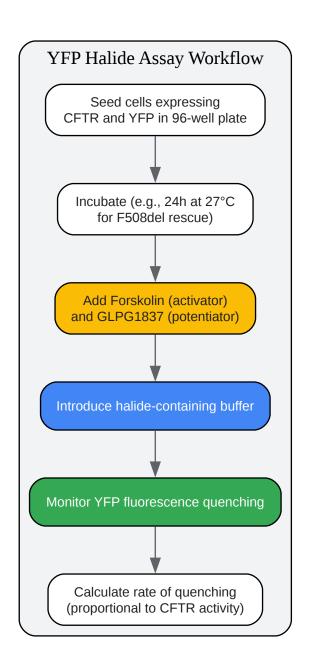
**GLPG1837** is a CFTR potentiator, a class of molecules that enhances the channel gating function of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[1][2] This action helps to restore hydration of the airway surface liquid, a critical factor in the pathophysiology of cystic fibrosis.

Studies have provided evidence that **GLPG1837** shares a common mechanism of action with the approved CFTR potentiator, ivacaftor (VX-770).[3][4] It is proposed that both compounds bind to a common site on the CFTR protein.[3][4] The potentiation effect is achieved through allosteric modulation, where the binding of **GLPG1837** to the CFTR protein stabilizes the open state of the channel, independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis.[3] The apparent affinity of **GLPG1837** is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[3] In silico molecular docking studies have



suggested potential binding sites for **GLPG1837** at the interface of CFTR's two transmembrane domains (TMDs).[4][5]





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- To cite this document: BenchChem. [GLPG1837: A Deep Dive into Preclinical and In Vitro Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#preclinical-data-and-in-vitro-studies-of-glpg1837]

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